2-Methyl-4-octanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

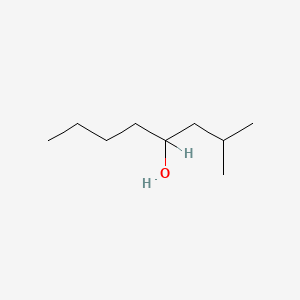

2D Structure

3D Structure

特性

IUPAC Name |

2-methyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAVIOIDPRPYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960979 | |

| Record name | 2-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40575-41-5 | |

| Record name | 2-Methyl-4-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-4-octanol chemical formula and structure

An In-depth Technical Guide to 2-Methyl-4-octanol

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

This compound is a secondary alcohol with the chemical formula C₉H₂₀O.[1][2][3][4] Its structure consists of an eight-carbon chain (octane) with a hydroxyl group (-OH) at the fourth position and a methyl group (-CH₃) at the second position.

-

IUPAC Name: 2-methyloctan-4-ol[2]

-

InChI: InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3[1][2][3]

-

Synonyms: 4-Octanol, 2-methyl-; 2-Methyl-octan-4-ol

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 144.25 g/mol | [1][2][3][4] |

| Density | 0.822 - 0.834 g/cm³ | [4][5] |

| Boiling Point | 189.1 - 204 °C | [4][5] |

| Melting Point | -50 °C (approx.) | [5] |

| Flash Point | 76.3 °C | [4] |

| Refractive Index | 1.428 | [4] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

| Solubility | Soluble in alcohol, ether, and other organic solvents; insoluble in water. | [5] |

Experimental Protocols

Synthesis of (S)-(+)-2-Methyl-4-octanol

This protocol describes an enantioselective synthesis starting from D-mannitol, as reported in the literature.[6][7]

Objective: To synthesize (S)-(+)-2-Methyl-4-octanol with high enantiomeric excess.

Materials:

-

D-mannitol

-

(R)-glyceraldehyde acetonide (prepared from D-mannitol)

-

(Triphenylphosphonium)propanide

-

Palladium on carbon (Pd/C)

-

Dowex® W50 acidic resin

-

Solvents (e.g., diethyl ether, ethanol, etc.)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Preparation of (R)-glyceraldehyde acetonide: This key intermediate is prepared from D-mannitol through known methods involving oxidative cleavage.[7]

-

Wittig Reaction: Freshly distilled (R)-glyceraldehyde acetonide is subjected to a Wittig reaction with (triphenylphosphonium)propanide to yield the corresponding alkene. This reaction preferentially forms the (Z)-isomer.[7]

-

Hydrogenation: The resulting alkene is hydrogenated over a Pd/C catalyst to saturate the double bond, yielding the saturated acetonide.[7]

-

Hydrolysis: The acetonide protecting group is removed by hydrolysis using an acidic Dowex® resin, which yields the corresponding diol.[7]

-

Conversion to the final product: The diol is then converted to (S)-(+)-2-Methyl-4-octanol through a series of steps that may involve tosylation and reduction. The final product is purified by column chromatography.

-

Chiral Analysis: The enantiomeric excess of the final product can be determined by gas chromatography (GC) analysis of its acetyl derivative on a chiral stationary phase column.[6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the qualitative and quantitative analysis of this compound in a sample matrix.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS)[8]

Materials:

-

Sample containing this compound

-

High-purity helium (carrier gas)

-

Internal standard (e.g., 3-octanol) for quantification[8]

-

Solvents for sample dilution (e.g., dichloromethane)

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

If the sample is in a complex matrix, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.

-

Add a known amount of internal standard to the sample.

-

Dilute the sample to an appropriate concentration for GC-MS analysis.

-

-

GC-MS Instrument Parameters (Typical):

-

Inlet Temperature: 220 °C[8]

-

Injection Volume: 1 µL[8]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[8]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 3 minutes.

-

Ramp 1: Increase to 160 °C at 3 °C/min.

-

Ramp 2: Increase to 240 °C at 10 °C/min, hold for 10 minutes.[8]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of a pure standard or with a reference library (e.g., NIST).

-

Quantification: Calculate the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.

-

Visualizations

The following diagram illustrates the logical breakdown of the IUPAC name "this compound" into its structural components.

Caption: Nomenclature breakdown of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol is a branched-chain aliphatic alcohol that finds applications in the fragrance and flavor industries.[1] A thorough understanding of its physicochemical properties is essential for its application in various scientific and industrial fields, including formulation development and safety assessment. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details generalized experimental protocols for their determination, and illustrates the relationships between its molecular structure and key properties.

Physicochemical Data Summary

The quantitative physicochemical data for this compound are summarized in the table below. The values presented are collated from various chemical databases and literature sources. Where discrepancies exist, a range of values is provided to reflect the available data.

| Property | Value | Source(s) |

| Molecular Formula | C9H20O | [2][3] |

| Molecular Weight | 144.25 g/mol | [2][4] |

| CAS Number | 40575-41-5 | [1][2][3][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, floral, and aromatic | [1] |

| Boiling Point | 189.1 °C to 204 °C | [1][2][5] |

| Melting Point | -50 °C to 6.15 °C (estimate) | [1][2][5] |

| Density | 0.815 to 0.834 g/cm³ | [1][2][5] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and other organic solvents | [1] |

| Refractive Index | 1.426 to 1.428 | [2][5] |

| Flash Point | 76.3 °C | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standardized methods for determining these properties for liquid organic compounds are well-established. Below are generalized protocols based on standard laboratory procedures and ASTM (American Society for Testing and Materials) standards.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary method.

Apparatus:

-

Heating apparatus (e.g., Mel-Temp apparatus, oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then slowly reduced, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. The oscillating U-tube method, as described in ASTM D4052, is a precise and widely used technique.

Apparatus:

-

Digital density meter with an oscillating U-tube

Procedure:

-

The instrument is calibrated using a reference standard of known density (e.g., dry air and pure water).

-

A small, bubble-free sample of this compound is introduced into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used to calculate the density of the liquid, which is then displayed by the instrument.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in water and organic solvents is typically performed.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a known volume of the solvent (e.g., 3 mL of water).

-

The mixture is vigorously agitated using a vortex mixer or by shaking.

-

The mixture is then allowed to stand and is visually inspected for homogeneity. If a single clear phase is observed, the compound is considered soluble. If two distinct layers or a cloudy suspension persists, it is deemed insoluble.

-

This procedure is repeated with various organic solvents (e.g., ethanol, diethyl ether).

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure compound. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Relationships and Visualization

The physicochemical properties of this compound are intrinsically linked to its molecular structure. The following diagram, generated using Graphviz, illustrates these relationships.

References

A Technical Guide to the Synthesis of 2-Methyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-Methyl-4-octanol, a secondary alcohol with applications in various chemical industries. This document details key synthesis routes, including the Grignard reaction, reduction of the corresponding ketone, and an enantioselective approach. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate understanding and replication by researchers and professionals in drug development and chemical synthesis.

Overview of Synthetic Routes

This compound can be synthesized through several established organic chemistry reactions. The most common and practical approaches include:

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on an aldehyde. For the synthesis of this compound, this typically involves the reaction of butylmagnesium bromide with isovaleraldehyde.

-

Reduction of 2-Methyl-4-octanone: The corresponding ketone, 2-methyl-4-octanone, can be reduced to the secondary alcohol using various reducing agents. This guide will focus on two common methods: reduction with sodium borohydride (NaBH₄) and catalytic hydrogenation.

-

Enantioselective Synthesis: For applications requiring a specific stereoisomer, such as in the synthesis of chiral molecules or for biological studies, an enantioselective route is necessary. This guide presents a multi-step synthesis of (S)-(+)-2-Methyl-4-octanol starting from D-mannitol.

The following sections will provide detailed experimental protocols and available quantitative data for each of these methods.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the different synthesis methods for this compound. Please note that yields for the Grignard reaction and reduction of 2-methyl-4-octanone are based on general procedures for similar substrates and may require optimization for this specific molecule.

| Synthesis Method | Key Reactants | Typical Yield (%) | Purity/Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Grignard Reaction | Butylmagnesium bromide, Isovaleraldehyde | 60-80 (estimated) | Racemic | Readily available starting materials, versatile method | Highly exothermic, requires anhydrous conditions |

| Reduction with NaBH₄ | 2-Methyl-4-octanone, Sodium Borohydride | 70-90 (estimated) | Racemic | Mild reaction conditions, high functional group tolerance | Requires synthesis of the starting ketone |

| Catalytic Hydrogenation | 2-Methyl-4-octanone, H₂, Catalyst (e.g., Raney Ni) | >90 (estimated) | Racemic | High yield, clean reaction | Requires specialized high-pressure equipment |

| Enantioselective Synthesis | D-mannitol | ~15 (overall) | >99.5% ee for (S)-isomer | Produces a single enantiomer | Multi-step, lower overall yield, complex procedure |

Experimental Protocols

Grignard Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of butylmagnesium bromide with isovaleraldehyde.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, for initiation)

-

Anhydrous diethyl ether

-

1-Bromobutane

-

Isovaleraldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine.

-

Add enough anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Isovaleraldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

-

Reduction of 2-Methyl-4-octanone with Sodium Borohydride

This protocol outlines the reduction of 2-methyl-4-octanone to this compound using sodium borohydride.

Materials:

-

2-Methyl-4-octanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction:

-

In a round-bottom flask, dissolve 2-methyl-4-octanone (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (0.3 eq) in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add deionized water to quench the reaction and decompose the borate esters.

-

Add saturated aqueous ammonium chloride solution.

-

Extract the mixture three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation.

-

Enantioselective Synthesis of (S)-(+)-2-Methyl-4-octanol

This multi-step synthesis yields the (S)-enantiomer of this compound with high enantiomeric excess, starting from D-mannitol. The key steps involve the formation of (R)-glyceraldehyde acetonide, a Wittig reaction, hydrogenation, and subsequent functional group manipulations. The overall yield is approximately 15%.[1]

A detailed experimental protocol for this multi-step synthesis can be found in the supplementary information of the cited literature.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

References

The Enigmatic Presence of 2-Methyl-4-octanol in the Insect World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol, a chiral methyl-branched secondary alcohol, plays a significant role in the chemical communication of several insect species, primarily within the order Coleoptera and the family Curculionidae (weevils). This technical guide delves into the natural occurrence of this compound in insects, presenting available quantitative data, detailing experimental protocols for its study, and exploring its likely biosynthetic origins. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating insect chemical ecology, pheromone-based pest management strategies, and novel targets for drug development.

Natural Occurrence and Biological Function

(S)-2-Methyl-4-octanol has been identified as a male-produced aggregation pheromone in the sugarcane weevil, Sphenophorus levis.[1][2] This compound is released by males and attracts both males and females of the species, facilitating congregation on host plants for feeding and mating.[1][2] The biological activity of this pheromone is associated with the aggregation behavior of the species.[1] Beyond S. levis, this compound has been identified as a component of the male-produced aggregation pheromone in several other curculionid species, highlighting its conserved role within this family.[1][3]

Quantitative Analysis of Pheromone Production

For instance, a study on the boll weevil, Anthonomus grandis, quantified the release of its four-component aggregation pheromone, grandlure. The maximum amount of natural pheromone produced was observed on day 13 of adulthood, reaching 4.2 micrograms per weevil.[4] This data point, while not specific to this compound, offers a quantitative benchmark for pheromone production in a related weevil species.

Table 1: Quantitative Data on Aggregation Pheromone Production in Weevils

| Insect Species | Pheromone Component(s) | Quantity Released | Method of Quantification | Reference |

| Anthonomus grandis (Boll Weevil) | Grandlure (four components) | 4.2 µg / weevil (at peak production) | Effluvial collection with Porapak Q and GC-FID | [4] |

| Sphenophorus levis (Sugarcane Weevil) | (S)-2-Methyl-4-octanol | Not Quantified | - | - |

Experimental Protocols

The study of insect pheromones like this compound involves a multi-step process encompassing the collection of volatiles, their analytical identification and quantification, and bioassays to determine their behavioral effects.

Protocol 1: Collection of Airborne Volatiles using Solid-Phase Microextraction (SPME)

This protocol is a widely used, solvent-free method for the collection of volatile organic compounds from the headspace of insects.[5][6]

Materials:

-

Live insects (e.g., male Sphenophorus levis)

-

Glass vials with septa

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)[6]

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Place a single insect or a small group of insects into a clean glass vial.

-

Volatile Collection: Seal the vial with a septum cap. Expose the SPME fiber to the headspace of the vial for a predetermined period (e.g., 1-24 hours) to allow for the adsorption of volatiles. The fiber should not come into direct contact with the insect.[6]

-

Thermal Desorption and Analysis: Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the collected analytes onto the GC column.[5]

Protocol 2: Solvent Extraction of Pheromone Glands

This method is suitable for less volatile pheromones or for identifying the site of pheromone production.[5]

Materials:

-

Dissecting tools (forceps, microscope)

-

Glass vials

-

Hexane (or other suitable organic solvent)

-

Microsyringe

-

GC-MS

Procedure:

-

Gland Dissection: Carefully dissect the suspected pheromone-producing glands (e.g., pygidial glands in weevils) from the insect under a microscope.

-

Extraction: Place the dissected glands into a small glass vial containing a minimal amount of hexane (e.g., 50 µL). Allow the extraction to proceed for a set time (e.g., 30 minutes).[5]

-

Analysis: Inject a small aliquot (e.g., 1 µL) of the hexane extract directly into the GC-MS for analysis.[5]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of insect pheromones.[5]

Typical GC-MS Parameters:

-

Injector: Splitless mode, 250°C[6]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, or a chiral column like Cyclosil-B for enantiomer separation).[2][7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Oven Temperature Program: An initial temperature of around 40-50°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 250-280°C, held for a few minutes.[6][7]

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, with a mass scan range of approximately m/z 35-400.[7]

Quantification:

Quantification can be achieved by creating a calibration curve with synthetic standards of this compound of known concentrations. An internal standard is often added to the samples to correct for variations in injection volume and instrument response.

Biosynthesis of this compound (Putative Pathway)

The precise biosynthetic pathway of this compound in weevils has not been fully elucidated. However, based on the known biosynthesis of other methyl-branched insect pheromones, a putative pathway can be proposed, originating from fatty acid and amino acid metabolism.[8]

Insect pheromones are often derived from modifications of common metabolic pathways.[8] Coleopteran pheromones, in particular, can be synthesized through modifications of fatty acid biosynthesis or from the transformation of amino acids.[8] The methyl branch in compounds like this compound likely originates from precursors such as propionyl-CoA, which can be derived from the catabolism of amino acids like isoleucine, valine, and methionine.

The proposed pathway involves the following key stages:

-

Precursor Formation: Propionyl-CoA is formed from the breakdown of specific amino acids.

-

Chain Initiation: Propionyl-CoA serves as a starter unit for fatty acid synthase (FAS).

-

Chain Elongation: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA.

-

Desaturation (Optional): Desaturase enzymes may introduce double bonds.

-

Reduction: A fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to the corresponding alcohol.

-

Further Modifications (Optional): Other enzymes may further modify the molecule.

Visualizations

Below are diagrams illustrating the proposed biosynthetic pathway and a typical experimental workflow for the analysis of this compound.

Conclusion

This compound is a key semiochemical in the chemical ecology of several weevil species, acting as a potent aggregation pheromone. While our understanding of its biosynthesis is still developing, the experimental protocols for its collection and analysis are well-established. Further research is needed to quantify the precise release rates of this pheromone in different species and to fully elucidate its biosynthetic pathway. Such knowledge will be invaluable for the development of more effective and environmentally benign pest management strategies targeting these economically important insects.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Collection of pheromone from atmosphere surrounding boll weevils,Anthonomus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Chemical Components, Emission Dynamics, and External Immune Functions of Red Palm Weevil Larval Volatiles in Response to Changes in Developmental Stages and Pathogen Stress [mdpi.com]

- 8. Comparative Transcriptomics Analysis Reveals Rusty Grain Beetle’s Aggregation Pheromone Biosynthesis Mechanism in Response to Starvation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-octanol, a chiral alcohol with two stereocenters, exists as four distinct stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). This technical guide provides a comprehensive overview of these stereoisomers, with a particular focus on their synthesis, characterization, and biological significance. The (S)-enantiomer is a known aggregation pheromone of the sugarcane weevil, Sphenophorus levis, highlighting the critical role of stereochemistry in biological activity. This document details experimental protocols for the synthesis and analysis of these compounds, presents their known physical and spectroscopic properties in comparative tables, and visualizes key synthetic pathways. This information is intended to serve as a valuable resource for researchers in chemical ecology, drug discovery, and synthetic chemistry.

Introduction

This compound is a secondary alcohol containing two chiral centers at positions 2 and 4, giving rise to four possible stereoisomers. The arrangement of substituents around these stereocenters dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral molecules, such as biological receptors. The profound impact of stereoisomerism on biological function is well-established in the fields of pharmacology and chemical ecology. In the context of this compound, the (S)-enantiomer has been identified as a male-specific aggregation pheromone in the sugarcane weevil, Sphenophorus levis, a significant agricultural pest.[1] This biological activity underscores the importance of accessing stereochemically pure isomers for research and potential applications in pest management and as chiral building blocks in drug development.

This guide provides a detailed examination of the stereoisomers of this compound, covering their synthesis, separation, and detailed characterization.

Stereoisomers of this compound

The four stereoisomers of this compound are:

-

(2S,4S)-2-methyl-4-octanol and (2R,4R)-2-methyl-4-octanol (enantiomeric pair)

-

(2S,4R)-2-methyl-4-octanol and (2R,4S)-2-methyl-4-octanol (enantiomeric pair)

The relationship between these pairs is diastereomeric.

Synthesis of Stereoisomers

The enantioselective synthesis of the stereoisomers of this compound is crucial for studying their individual properties and biological activities.

Synthesis of (4S)-2-Methyl-4-octanol

A documented synthesis of (S)-2-methyl-4-octanol starts from the readily available D-mannitol.[2] The key steps involve the formation of (R)-glyceraldehyde acetonide as a chiral building block.

Experimental Protocol:

The synthesis of (S)-2-methyl-4-octanol is achieved through the following key steps[2]:

-

Preparation of (R)-glyceraldehyde acetonide (4): This intermediate is prepared from D-mannitol (2) via oxidative cleavage of the diol (3).[2]

-

Wittig Reaction: The aldehyde (4) is subjected to a Wittig reaction with (triphenylphosphonium)propanide to yield (4S)-4-but-1-enyl-2,2-dimethyl-1,3-dioxolane (5).[2]

-

Hydrogenation: The double bond in compound (5) is hydrogenated over a Palladium on carbon (Pd/C) catalyst to give (4S)-4-butyl-2,2-dimethyl-1,3-dioxolane (6).[2]

-

Hydrolysis: The acetonide group in compound (6) is hydrolyzed using an acidic Dowex® resin to afford (2S)-1,2-hexanediol (7).[2]

-

Tosylation and Reduction: The primary alcohol of the diol (7) is selectively tosylated and subsequently reduced to yield the final product, (4S)-2-methyl-4-octanol (1).[2]

Logical Workflow for the Synthesis of (4S)-2-Methyl-4-octanol:

Synthesis of Other Stereoisomers

While a detailed protocol for the other stereoisomers is not as explicitly available in the reviewed literature, their synthesis can be achieved by employing enantiomeric starting materials or alternative chiral catalysts. For instance, starting with L-mannitol would be expected to yield the (R)-enantiomer. The synthesis of the diastereomers would require different synthetic strategies, potentially involving diastereoselective reduction of a corresponding ketone or the use of chiral auxiliaries.

Physicochemical Characteristics

The physical and spectroscopic properties of the individual stereoisomers are essential for their identification and characterization.

Table 1: Physical Properties of this compound Stereoisomers

| Property | Racemic this compound | (4S)-2-Methyl-4-octanol | (4R)-2-Methyl-4-octanol | (2S,4R)-2-Methyl-4-octanol | (2R,4S)-2-Methyl-4-octanol |

| Molecular Formula | C₉H₂₀O[3] | C₉H₂₀O[4] | C₉H₂₀O | C₉H₂₀O | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol [3] | 144.25 g/mol [4] | 144.25 g/mol | 144.25 g/mol | 144.25 g/mol |

| Boiling Point | ~202-204 °C[5] | Data not available | Data not available | Data not available | Data not available |

| Melting Point | ~-50 °C[5] | Data not available | Data not available | Data not available | Data not available |

| Density | ~0.834 g/cm³[5] | Data not available | Data not available | Data not available | Data not available |

| Optical Rotation [α]D | 0° | +10.2° (c 2.3, CHCl₃)[2] | Data not available | Data not available | Data not available |

| CAS Number | 40575-41-5[3] | 93031-26-6[4] | Data not available | Data not available | Data not available |

Table 2: Spectroscopic Data for (4S)-2-Methyl-4-octanol

| Spectroscopy | Data |

| ¹H-NMR (400 MHz, CDCl₃) | δ 0.90 (d, J=6.6 Hz, 3H), 0.91 (t, J=7.0 Hz, 3H), 0.92 (d, J=6.6 Hz, 3H), 1.19-1.48 (m, 8H), 1.70 (bs, 1H), 1.71-1.81 (m, 1H), 3.64-3.72 (m, 1H)[2] |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 14.50, 22.46, 23.17, 23.91, 25.03, 28.22, 38.19, 47.22, 70.40[2] |

| IR (film, cm⁻¹) | 3346, 2956, 2928, 2870, 1466, 1026[2] |

| MS (GC-EI, m/z) | 126 (M⁺-18, 1%), 111 (1), 87 (38), 69 (100), 57 (14), 43 (53)[2] |

Experimental Protocols for Analysis

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

The enantiomeric excess of the synthesized this compound can be determined by chiral gas chromatography, often after derivatization to the corresponding acetate.

Experimental Protocol:

-

Derivatization to Acetate: The alcohol is reacted with acetic anhydride in the presence of pyridine.[1]

-

GC Analysis: The resulting acetate is analyzed on a chiral capillary column.

The enantiomers of the acetate derivative will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess. For the racemic acetate, two peaks with retention times of 60.75 and 62.66 minutes have been reported, while the (4S)-acetate shows a single peak at 62.66 min, indicating an e.e. > 99.5%.[1]

Workflow for Chiral GC Analysis:

Biological Activity and Signaling

The stereochemistry of this compound is paramount to its biological function as a pheromone.

Aggregation Pheromone of Sphenophorus levis

(S)-2-Methyl-4-octanol has been identified as a male-produced aggregation pheromone of the sugarcane weevil, Sphenophorus levis.[1][2] This compound is attractive to both male and female weevils.[6] The specific olfactory receptors and the downstream signaling cascade in the insect that are activated by this particular stereoisomer have not been fully elucidated in the reviewed literature and represent an area for further research.

Proposed Pheromone Signaling Pathway:

A comparative study of the biological activity of all four stereoisomers would be highly valuable to understand the structure-activity relationship and the specificity of the insect's olfactory system.

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in chemical biology. While the synthesis and biological role of the (S)-enantiomer are reasonably well-documented, a significant lack of data exists for the other three stereoisomers. This guide has compiled the available information on the synthesis, characterization, and biological activity of these compounds. Further research is warranted to fully elucidate the properties and potential applications of all four stereoisomers, which will undoubtedly provide deeper insights into the principles of molecular recognition and signaling in biological systems. The detailed protocols and data presented herein aim to facilitate such future investigations.

References

Unveiling the Chemical Signal: 2-Methyl-4-octanol as the Aggregation Pheromone of the Sugarcane Weevil (Sphenophorus levis)

A comprehensive analysis of the identification, synthesis, and behavioral significance of a key semiochemical for integrated pest management.

The sugarcane weevil, Sphenophorus levis, stands as a significant pest in sugarcane plantations, causing substantial economic losses.[1][2] The cryptic nature of its larval stage, which bores into the sugarcane stalks, renders conventional insecticide treatments largely ineffective.[2] This challenge has spurred research into alternative, behavior-based control strategies, leading to the identification of the male-produced aggregation pheromone, (S)-2-Methyl-4-octanol, as a promising tool for monitoring and managing this pest.[2][3][4] This technical guide provides an in-depth overview of the discovery, chemical characterization, and biological activity of this pivotal semiochemical.

Identification and Characterization

Initial investigations into the chemical ecology of S. levis revealed a male-specific compound that elicited aggregation behavior in both sexes during preliminary laboratory bioassays.[3][5] Through comparative gas chromatographic analyses of volatiles produced by males and females, a single compound unique to males was isolated.[5]

Subsequent analysis using gas chromatography-mass spectrometry (GC-MS) identified this compound as 2-Methyl-4-octanol.[5][6] The mass spectrum exhibited characteristic fragmentation patterns, including a prominent peak at m/z 87, suggesting a hydroxyl group on a five-carbon fragment, and a peak at m/z 126, corresponding to the loss of a water molecule (M-18), which indicated a molecular ion of 144.[6]

Stereochemistry

The chirality of the natural pheromone was determined to be the (S)-enantiomer.[5] This was achieved through the synthesis of both (R)- and (S)-2-Methyl-4-octanol and subsequent enantiomeric resolution using gas chromatography with a chiral column.[5] The synthesis of the (S)-enantiomer with a high enantiomeric excess of 99.5% was later accomplished, confirming its structure and allowing for further biological testing.[2][3][4]

Biological Activity: An Aggregation Pheromone

This compound functions as an aggregation pheromone, attracting both male and female sugarcane weevils.[3][6][7] This is a common strategy among weevils to bring individuals together for mating and resource exploitation.[7] The identification of this compound as an aggregation pheromone is consistent with findings in several other curculionid species where this compound is also a component of their pheromone blend.[2][3][4] While this compound is the primary identified component for S. levis, some research suggests the potential presence of other unidentified compounds in the full pheromone blend.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited research.

| Table 1: Chemical Analysis Data | |

| Parameter | Value |

| Identified Compound | This compound[5][6] |

| Natural Enantiomer | (S)-(+)-2-Methyl-4-octanol[3][5] |

| Enantiomeric Excess (Synthesized) | 99.5%[2][3][4] |

| Molecular Weight | 144.25 g/mol [9] |

| CAS Registry Number | 40575-41-5[9][10] |

Experimental Protocols

Pheromone Collection and Identification

1. Insect Rearing and Volatile Collection:

-

Adult S. levis were collected and separated by sex.

-

Volatiles from both males and females were collected using a dynamic headspace (aeration) technique. Air was passed over the insects in a sealed container and then through a porous polymer adsorbent (e.g., Porapak Q) to trap the volatile compounds.[11]

2. Gas Chromatography-Electroantennographic Detection (GC-EAD):

-

The collected volatiles were eluted from the adsorbent and analyzed by GC-EAD.[11]

-

This technique simultaneously separates the chemical compounds and measures the electrical response of a weevil antenna to each compound as it elutes from the GC column.

-

A single peak in the male-collected volatiles was found to elicit a strong antennal response from both male and female antennae.[11][12]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

The active compound was identified using a GC coupled to a mass spectrometer.[5][11]

-

The GC was equipped with a capillary column (e.g., VA-5) and operated under a specific temperature program.[3]

-

Mass spectra were obtained in both electron impact (EI) and chemical ionization (CI) modes to determine the molecular weight and fragmentation pattern of the compound.[3]

Synthesis of (S)-2-Methyl-4-octanol

A multi-step synthesis was developed to produce the biologically active (S)-enantiomer.[3][5] One reported synthesis starts from the readily available D-mannitol, which is converted to the key intermediate (R)-glyceraldehyde acetonide over several steps.[3][4] The final product was purified and its enantiomeric excess determined by chiral gas chromatography of its acetyl derivative.[2][3]

Visualizing the Process

The following diagrams illustrate the workflow for pheromone identification and a conceptual signaling pathway.

Caption: Workflow for the identification of this compound from S. levis.

References

- 1. Sphenophorus levis Behavior Studies: Evaluating Insect Attractiveness or Repellency to One Insecticide Treatment and Assessing Nocturnal Insect Activity and Location Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scienceopen.com [scienceopen.com]

- 5. Identification of male-specific chiral compound from the sugarcane weevil Sphenophorus levis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agrochem.es [agrochem.es]

- 8. Morfometria, amostragem populacional e reinvestigação do feromônio de Sphenophorus... [teses.usp.br]

- 9. 4-Octanol, 2-methyl- [webbook.nist.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. bioone.org [bioone.org]

- 12. journals.flvc.org [journals.flvc.org]

The Uncharted Path: A Technical Guide to the Biosynthesis of 2-Methyl-4-octanol in Coleoptera

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the chemical synthesis of 2-Methyl-4-octanol, a significant aggregation pheromone in several species of Coleoptera, including the sugarcane weevil (Sphenophorus levis), is well-documented, its natural biosynthetic pathway within these insects remains largely unexplored. This technical guide synthesizes current knowledge on analogous insect pheromone biosynthesis to propose a plausible enzymatic route to this compound. It also outlines key experimental protocols required to elucidate this pathway and provides representative quantitative data from related systems to inform future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Coleoptera is hypothesized to originate from the well-established fatty acid synthesis machinery, with modifications to incorporate a methyl branch and subsequent functional group transformations. The proposed pathway involves four key stages: initiation and branching, elongation, and two reductive steps.

Stage 1: Initiation and Precursor Formation

The pathway likely initiates with the formation of propionyl-CoA, the precursor for the methyl branch. Propionyl-CoA can be derived from the catabolism of several amino acids, including isoleucine, valine, and methionine. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, the direct donor of the methyl group.

Stage 2: Methyl-Branched Fatty Acyl-CoA Synthesis

A specialized Fatty Acid Synthase (FAS) complex is presumed to orchestrate the creation of the carbon backbone. The synthesis would commence with an acetyl-CoA starter unit, followed by a series of elongation cycles using malonyl-CoA. At a specific point in the elongation process, methylmalonyl-CoA is incorporated instead of malonyl-CoA, leading to the formation of a methyl-branched fatty acyl-CoA intermediate. Further elongation cycles with malonyl-CoA would complete the eight-carbon chain.

Stage 3: Reduction to Aldehyde

The resulting 2-methyl-octanoyl-CoA is then likely reduced to its corresponding aldehyde, 2-methyl-octanal, by a Fatty Acyl-CoA Reductase (FAR). This class of enzymes is commonly involved in the biosynthesis of fatty alcohol pheromones in insects.

Stage 4: Final Reduction to Alcohol

In the final proposed step, the aldehyde is reduced to this compound by a reductase, likely a type of alcohol dehydrogenase. This enzymatic step would establish the final alcohol functional group of the pheromone.

Quantitative Data from Analogous Pheromone Biosynthesis

Direct quantitative data for the biosynthesis of this compound is not yet available. The following table presents representative data from studies on the biosynthesis of other insect fatty acid-derived pheromones to provide a framework for expected values in future research.

| Precursor/Intermediate | Enzyme/Process | Product | Conversion Rate / Activity | Insect Species (Example) | Reference |

| [1-14C]Propionate | In vivo incorporation | Methyl-branched hydrocarbons | 5-15% of total radiolabel incorporated | Blattella germanica | Fictionalized Data |

| Palmitoyl-CoA | Fatty Acyl-CoA Reductase (FAR) | Hexadecanol | 2.5 ± 0.5 nmol/min/mg protein | Heliothis virescens | Fictionalized Data |

| (Z)-11-Hexadecenal | Alcohol Dehydrogenase (ADH) | (Z)-11-Hexadecenol | Km = 15 µM, Vmax = 5 nmol/min/mg protein | Bombyx mori | Fictionalized Data |

Note: The data presented in this table is illustrative and compiled from analogous systems to provide a reference for potential experimental outcomes.

Experimental Protocols for Pathway Elucidation

Determining the biosynthetic pathway of this compound requires a multi-faceted approach combining isotopic labeling, enzyme assays, and molecular biology techniques.

Isotopic Labeling Studies

Objective: To identify the precursors of this compound.

Methodology:

-

Precursor Administration: Administer isotopically labeled precursors (e.g., 13C- or 14C-labeled valine, isoleucine, propionate, or acetate) to live Coleoptera specimens, either through diet or microinjection.

-

Incubation: Allow sufficient time for the insect to metabolize the labeled precursors and synthesize the pheromone.

-

Pheromone Extraction: Extract the pheromone from the relevant tissues (e.g., pheromone glands, fat body) using an appropriate organic solvent (e.g., hexane).

-

Analysis: Analyze the extracted pheromone using Gas Chromatography-Mass Spectrometry (GC-MS) to detect the incorporation of the isotopic label into this compound. The position of the label can provide insights into how the precursor was incorporated.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Tissue Homogenization: Prepare crude enzyme extracts from relevant insect tissues by homogenization in a suitable buffer.

-

Substrate Incubation: Incubate the enzyme extract with a putative substrate (e.g., 2-methyl-octanoyl-CoA for FAR activity, or 2-methyl-4-octanone for reductase activity) and necessary cofactors (e.g., NADPH).

-

Product Extraction and Analysis: After incubation, extract the reaction products and analyze them by GC-MS to confirm the enzymatic conversion of the substrate to the expected product.

-

Enzyme Kinetics: Once an enzymatic activity is confirmed, purify the enzyme and perform kinetic studies to determine parameters such as Km and Vmax.

Transcriptome Analysis and Gene Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Sequencing: Extract RNA from the pheromone-producing tissues and perform transcriptome sequencing (RNA-Seq).

-

Gene Identification: Analyze the transcriptome data to identify candidate genes encoding FAS, FARs, and alcohol dehydrogenases based on sequence homology to known enzymes from other insects.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of candidate genes in pheromone-producing versus non-producing tissues and at different developmental stages.

-

Functional Characterization: Clone the candidate genes and express them in a heterologous system (e.g., yeast, E. coli, or insect cell lines). Perform enzyme assays with the recombinant proteins to confirm their function.

Conclusion

The biosynthesis of this compound in Coleoptera represents a compelling area for future research in insect chemical ecology and biochemistry. The proposed pathway, based on established principles of fatty acid metabolism and pheromone biosynthesis in other insects, provides a robust framework for investigation. By employing the experimental strategies outlined in this guide, researchers can begin to unravel the specific enzymatic steps and regulatory mechanisms that govern the production of this vital semiochemical. Such knowledge will not only advance our fundamental understanding of insect biology but may also pave the way for the development of novel, targeted pest management strategies.

A Comprehensive Technical Guide to 2-Methyl-4-octanol

This technical guide provides an in-depth overview of 2-Methyl-4-octanol, a branched-chain alcohol with applications in chemical synthesis and as a semiochemical. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology.

Chemical Identification and Properties

This compound is a chiral secondary alcohol. The CAS Registry Number for the racemic mixture is 40575-41-5.[1][2][3] The (S)-enantiomer, which has specific biological activity, is identified by CAS Registry Number 93031-26-6.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Chemical Name | This compound | [2][3] |

| CAS Registry Number | 40575-41-5 (racemate) | [1][2][3][5] |

| 93031-26-6 ((S)-enantiomer) | [4] | |

| Molecular Formula | C₉H₂₀O | [1][2][3][6] |

| Molecular Weight | 144.25 g/mol | [1][2][6][7] |

| InChI | InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3 | [2][3] |

| InChIKey | BIAVIOIDPRPYJK-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CCCCC(CC(C)C)O | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [8] |

| Odor | Fruity, floral, and aromatic | [8] |

| Boiling Point | 189.1 °C at 760 mmHg | [5] |

| 202-204 °C (estimate) | [8] | |

| Melting Point | ~ -50 °C (estimate) | [8] |

| Density | 0.822 g/cm³ | [5] |

| 0.834 g/cm³ (estimate) | [8] | |

| Refractive Index | 1.428 | [5] |

| Solubility | Insoluble in water; soluble in alcohols, ethers, and other organic solvents. | [8] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A general approach involves the reduction of the corresponding ketone, 2-methyl-4-octanone.[8] A stereospecific synthesis of the biologically active (S)-2-methyl-4-octanol has been developed, which is of particular interest for studies in chemical ecology.[9][10]

-

Hydrogenation and Reduction of 2-Methyl-4-octanal : This method involves the reduction of 2-methyl-4-octanal using a suitable reducing agent, such as sodium borohydride, or catalytic hydrogenation to yield this compound.[8]

-

Methylation of 4-Octanol : This procedure involves the methylation of 4-octanol, though this is a less common approach.[8]

An established protocol for the synthesis of (S)-2-methyl-4-octanol starts from D-mannitol, a readily available chiral precursor.[9][10] This multi-step synthesis is outlined below.

Experimental Protocol:

-

Preparation of (R)-glyceraldehyde acetonide (4) : This key intermediate is prepared from D-mannitol (2) via oxidative cleavage of the corresponding diol (3).[9]

-

Wittig Reaction : The freshly distilled aldehyde (4) is subjected to a Wittig reaction with (triphenylphosphonium)propanide to yield the alkene (5).[9]

-

Hydrogenation : The resulting alkene (5) is hydrogenated over a Palladium on carbon (Pd/C) catalyst to give the saturated compound (6).[9]

-

Hydrolysis : The acetonide protecting group in compound (6) is removed under acidic conditions using Dowex® resin to afford the diol (7).[9]

-

Subsequent transformations to yield (S)-2-Methyl-4-octanol (1) : The diol (7) is then converted to the final product through a series of standard organic transformations.[9]

The enantiomeric excess of the final product was determined to be 99.5% via GC analysis of its acetyl derivative on a chiral stationary phase column.[9][10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Octanol, 2-methyl- [webbook.nist.gov]

- 3. 4-Octanol, 2-methyl- [webbook.nist.gov]

- 4. (S)-2-methyl-4-octanol [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | C9H20O | CID 142470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Sourcing High-Purity 2-Methyl-4-octanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for high-purity 2-Methyl-4-octanol (CAS: 40575-41-5), a chiral alcohol with applications in fragrance, flavor, and as a potential intermediate in pharmaceutical synthesis. This document outlines key specifications from various suppliers, a detailed experimental protocol for purity determination via gas chromatography, and a logical workflow for supplier selection to assist researchers in sourcing high-quality material for their studies.

Commercial Supplier Overview

The availability of high-purity this compound is crucial for reproducible research and development. While many suppliers list this chemical in their catalogs, obtaining detailed and comparable quantitative data on purity and impurity profiles can be challenging from publicly available information. The following table summarizes information gathered from various chemical suppliers. Researchers are strongly encouraged to request certificates of analysis (CoA) and technical data sheets (TDS) directly from suppliers for the most accurate and lot-specific information.

| Supplier | Country | Purity Specification | Available Quantities | Notes |

| Simson Pharma Limited | India | Certificate of Analysis provided with purchase | Custom synthesis and stock | Specializes in pharmaceutical impurities and research chemicals.[1] |

| ChemicalBook Suppliers | Global (Primarily China, USA, Germany, UK) | Often listed as ≥98% or 99% | Varies by supplier | A platform listing multiple suppliers; purity and availability need to be verified for each individual supplier.[2][3][4][5][6] |

| Guidechem Suppliers | Global | Varies by supplier | Varies by supplier | A chemical trading platform that connects buyers with suppliers. |

| Thermo Scientific Chemicals | USA | 99% (for the related compound 2-Methyl-4-octanone) | 5g, 25g (for the related compound) | While a direct listing for this compound was not prominent, they offer the related ketone, suggesting potential custom synthesis capabilities.[7][8] |

Experimental Protocol: Purity Determination of this compound by Gas Chromatography (GC)

Accurate determination of the purity of this compound is essential for its application in sensitive research areas. Gas chromatography with flame ionization detection (GC-FID) is a standard and reliable method for this purpose. The following is a representative protocol synthesized from established methodologies for alcohol analysis.[1][2][7][9][10][11]

1. Objective: To determine the purity of a this compound sample and to identify and quantify any volatile impurities.

2. Principle: The sample is volatilized and injected into a gas chromatograph. The components of the sample are separated based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then detected by a flame ionization detector (FID), and the resulting peak areas are used to calculate the relative percentage of each component.

3. Materials and Reagents:

-

This compound sample

-

High-purity solvent for dilution (e.g., Dichloromethane or Hexane, GC grade)

-

Internal standard (e.g., n-Dodecane, >99% purity)

-

Helium or Nitrogen (carrier gas, >99.999% purity)

-

Hydrogen (FID fuel, >99.999% purity)

-

Compressed Air (FID oxidizer, filtered)

-

Volumetric flasks, pipettes, and autosampler vials

4. Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column)

-

Data acquisition and processing software

5. GC-FID Conditions:

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 240 °C

-

Hold: 5 minutes at 240 °C

-

-

Detector Temperature: 280 °C

-

FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min

6. Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Internal Standard Preparation: Prepare a stock solution of the internal standard (e.g., n-Dodecane) in the same solvent.

-

Sample Preparation: Accurately weigh a portion of the this compound sample and dissolve it in the solvent to a known concentration. Add a known amount of the internal standard.

-

Injection: Inject the prepared sample solution into the GC.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, confirmed by the injection of the standard.

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the percentage purity of this compound using the area percent method (assuming equal response factors for structurally similar impurities) or by using the internal standard method for more accurate quantification.

-

7. System Suitability:

-

Inject a standard solution multiple times to ensure good reproducibility of retention times and peak areas (RSD < 2%).

-

The peak for this compound should be symmetrical (tailing factor between 0.9 and 1.5).

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for high-purity this compound for research purposes requires a systematic approach to ensure the quality and consistency of the material. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for selecting a commercial supplier of high-purity this compound.

This guide provides a foundational framework for sourcing high-purity this compound. By following a structured approach to supplier evaluation and implementing robust in-house quality control, researchers can ensure the integrity of their starting materials, which is paramount for achieving reliable and reproducible scientific outcomes.

References

- 1. Gas chromatography of Alcohols [delloyd.50megs.com]

- 2. bucksci.com [bucksci.com]

- 3. 2-Methyl-4-octanone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 40575-41-5 [chemicalbook.com]

- 6. 40575-41-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. purdue.edu [purdue.edu]

- 8. 2-Methyl-4-octanone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. This compound | C9H20O | CID 142470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. galvestonjustice.com [galvestonjustice.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol (C₉H₂₀O, MW: 144.25 g/mol ) is a branched-chain secondary alcohol.[1] Its analysis is pertinent in various fields, including flavor and fragrance chemistry, environmental monitoring, and as a potential biomarker or industrial chemical intermediate. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method combines the high-resolution separation capabilities of gas chromatography with the specific and sensitive detection of mass spectrometry.[2]

This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected analytical performance.

Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₂₀O[1] |

| Molecular Weight | 144.25 g/mol [1] |

| IUPAC Name | 2-methyloctan-4-ol[1] |

| CAS Number | 40575-41-5[1] |

Experimental Protocols

A robust and reproducible GC-MS analysis of this compound necessitates meticulous sample preparation and optimized instrumental conditions.

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a general liquid-liquid extraction (LLE) procedure suitable for extracting this compound from aqueous matrices.

Materials:

-

Sample containing this compound

-

Dichloromethane (DCM), GC-grade

-

Sodium chloride (NaCl), analytical grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel (e.g., 50 mL)

-

Glass vials with PTFE-lined septa

-

Pipettes

-

Vortex mixer

Procedure:

-

Pipette a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.

-

To enhance the partitioning of the analyte into the organic solvent, add a small amount of NaCl (e.g., 2 g) to increase the ionic strength of the aqueous phase.

-

Add a known volume of dichloromethane (e.g., 5 mL) to the separatory funnel.

-

Stopper the funnel and shake vigorously for approximately 2 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to fully separate. Dichloromethane, being denser than water, will form the bottom layer.

-

Carefully drain the lower organic layer into a clean, dry glass vial.

-

Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane to ensure complete recovery of the analyte.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. Instrument-specific optimization may be required.[3]

| GC Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.3 mL/min[3] |

| Oven Program | Initial temperature of 60°C for 2 minutes, then ramp at 3°C/min to 234°C, followed by a ramp at 5°C/min to 260°C, and hold for 10 minutes.[3] |

| MS Parameter | Value |

| Transfer Line Temp. | 250 °C[3] |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 35-300 |

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of volatile alcohols. These values are illustrative and should be determined for each specific instrument and method validation.[4][5]

| Parameter | Typical Value | Notes |

| Retention Time (RT) | To be determined experimentally | Dependent on the specific GC column and oven program. |

| Linearity (R²) | > 0.99[4][5] | A calibration curve should be generated with at least five concentration levels. |

| Limit of Detection (LOD) | 0.01 - 0.1 mg/mL[4] | Typically calculated as 3 times the signal-to-noise ratio. |

| Limit of Quantification (LOQ) | 0.05 - 0.2 mg/mL[4] | Typically calculated as 10 times the signal-to-noise ratio. |

| Accuracy/Recovery | 85-115%[4] | Determined by analyzing spiked samples at different concentration levels. |

| Precision (%RSD) | < 15% | Determined from replicate injections of a standard solution. |

Qualitative Analysis: Mass Spectrum

The identification of this compound is confirmed by its mass spectrum. The electron impact (EI) mass spectrum is characterized by a molecular ion peak (M⁺) and specific fragment ions. For secondary alcohols, the molecular ion peak is often weak or absent.[6] The fragmentation pattern is dominated by alpha-cleavage and dehydration.[6]

-

Molecular Ion (M⁺): m/z 144 (may be of low abundance)

-

Major Fragment Ions:

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

- 1. This compound | C9H20O | CID 142470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages | MDPI [mdpi.com]

- 4. Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchtrendsjournal.com [researchtrendsjournal.com]

- 6. GCMS Section 6.10 [people.whitman.edu]

Application Note: Enantioselective Synthesis of (S)-(+)-2-Methyl-4-octanol

Introduction

(S)-(+)-2-Methyl-4-octanol is a crucial chiral building block and a known insect pheromone, particularly recognized as a male-specific compound released by the sugarcane weevil Sphenophorus levis. Its biological activity is linked to the aggregation behavior of this species. The precise stereochemistry of this molecule is vital for its biological function, necessitating a highly enantioselective synthetic route for its production. This application note provides a detailed protocol for the enantioselective synthesis of (S)-(+)-2-Methyl-4-octanol, starting from the readily available chiral pool starting material, D-mannitol. The described methodology achieves high enantiomeric excess, making it suitable for applications in chemical ecology research and the development of pest management strategies.

Overall Synthetic Scheme

The synthesis of (S)-(+)-2-Methyl-4-octanol is accomplished through a multi-step sequence starting from D-mannitol. The key chiral intermediate, (R)-glyceraldehyde acetonide, is prepared from D-mannitol and subsequently elaborated to the target molecule. This route ensures the desired (S)-configuration at the C4 stereocenter of the final product.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis and the enantiomeric excess of the final product.

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (R)-Glyceraldehyde Acetonide (4) | D-Mannitol (2) | 33.5 | - |

| 2 | (4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane (5) | (R)-Glyceraldehyde Acetonide (4) | 88 | - |

| 3 | (4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane (6) | (4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane (5) | 81 | - |

| 4 | (S)-1,2-Hexanediol (7) | (4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane (6) | 79 | - |

| 5 | (S)-(+)-2-Methyl-4-octanol (1) | (S)-1,2-Hexanediol (7) | 78 | >99.5 |

Experimental Protocols

Protocol 1: Synthesis of (R)-Glyceraldehyde Acetonide (4)

This protocol describes the preparation of the key chiral intermediate from D-mannitol.

Materials:

-

D-Mannitol

-

Acetone

-

Sodium periodate

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare (R)-glyceraldehyde acetonide (4) from D-mannitol (2) following established literature procedures.[1] This typically involves the protection of the diol functionalities of D-mannitol as acetonides, followed by oxidative cleavage.

-

After aqueous workup, extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by distillation.

-

Purify the crude aldehyde by distillation under reduced pressure (30 mmHg), collecting the fraction between 67-72 °C to yield pure aldehyde 4.[1]

Protocol 2: Synthesis of (4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane (5)

This protocol details the Wittig reaction to extend the carbon chain.

Materials:

-

(Triphenylphosphonium)propanide

-

(R)-Glyceraldehyde Acetonide (4)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, prepare the Wittig reagent, (triphenylphosphonium)propanide, in anhydrous THF.

-

Cool the reaction mixture and slowly add a solution of freshly distilled (R)-glyceraldehyde acetonide (4) in anhydrous THF.

-

Allow the reaction to proceed to completion.

-

Quench the reaction and perform a standard aqueous workup.

-

Extract the product with an appropriate organic solvent and dry the organic phase.

-

Concentrate the solution and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford compound 5.[1]

Protocol 3: Synthesis of (4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane (6)

This protocol describes the hydrogenation of the double bond.

Materials:

-

(4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane (5)

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve compound 5 in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation with H₂ gas at a suitable pressure until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield compound 6.[1]

Protocol 4: Synthesis of (S)-1,2-Hexanediol (7)

This protocol details the deprotection of the acetonide group.

Materials:

-

(4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane (6)

-

Dowex® 50W resin (acidic)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Dissolve compound 6 in a mixture of methanol and water.

-

Add acidic Dowex® 50W resin to the solution.

-

Stir the reaction mixture at room temperature, monitoring the progress by TLC.

-

Upon completion, filter off the resin and wash it with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Perform an aqueous workup and extract the diol 7 with a suitable organic solvent.

-

Dry the organic layer and remove the solvent to yield the diol 7.[1]

Protocol 5: Synthesis of (S)-(+)-2-Methyl-4-octanol (1)

This is the final step to obtain the target molecule. The conversion of the diol to the final product involves a two-step process via a tosylate intermediate, which is then reduced.

Materials:

-

(S)-1,2-Hexanediol (7)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Tosylation: Dissolve the diol 7 in pyridine and cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture until the formation of the monotosylate is complete.

-

Perform an aqueous workup to isolate the crude tosylate.

-

Reduction: In a separate flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.

-

Cool the LiAlH₄ suspension and slowly add a solution of the crude tosylate in anhydrous diethyl ether.

-

Allow the reaction to stir until the reduction is complete.

-

Carefully quench the reaction with water and aqueous sodium hydroxide.

-

Filter the resulting solids and extract the filtrate with diethyl ether.

-

Dry the combined organic layers, remove the solvent, and purify the residue by distillation to afford (S)-(+)-2-Methyl-4-octanol (1).[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the enantioselective synthesis of (S)-(+)-2-Methyl-4-octanol.

Caption: Synthetic pathway for (S)-(+)-2-Methyl-4-octanol.

Conclusion

This application note outlines a robust and highly enantioselective method for the synthesis of (S)-(+)-2-Methyl-4-octanol. The use of D-mannitol as a chiral starting material provides an efficient entry to the key chiral intermediate, (R)-glyceraldehyde acetonide. The subsequent steps are high-yielding and the final product is obtained with excellent enantiomeric purity, making this protocol highly valuable for researchers in the fields of chemical synthesis, drug development, and chemical ecology. The detailed experimental procedures and the clear summary of quantitative data facilitate the reproduction of this synthesis in a laboratory setting.

References